An In-depth Technical Guide to 5-Methoxynaphthalene-1-sulfonamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Methoxynaphthalene-1-sulfonamide: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties and applications of 5-Methoxynaphthalene-1-sulfonamide. We will delve into its physicochemical characteristics, outline a robust synthetic pathway, explore its spectral signature, and discuss its relevance as a versatile intermediate in various fields of chemical science.
Core Molecular Identity
5-Methoxynaphthalene-1-sulfonamide is an aromatic organic compound featuring a naphthalene core functionalized with both a methoxy and a sulfonamide group. This unique substitution pattern makes it a valuable building block in synthetic chemistry.
Caption: Chemical structure of 5-Methoxynaphthalene-1-sulfonamide.
Part 1: Physicochemical and Registry Information
Understanding the fundamental properties of a chemical is paramount before its inclusion in any synthetic or analytical workflow. The data presented below, combining experimental and predicted values, provides a foundational overview of 5-Methoxynaphthalene-1-sulfonamide.
| Property | Value | Source(s) |
| CAS Number | 32327-46-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₃S | [1][2][4] |
| Molecular Weight | 237.28 g/mol | [1] |
| Synonyms | 5-Methoxy-1-naphthalenesulfonamide, 5-Methoxyphthalene-1-sulfoMide | [2] |
| Predicted Boiling Point | 455.5 ± 37.0 °C | [2] |
| Predicted Density | 1.344 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 10.12 ± 0.30 | [2] |
| Storage Conditions | Room temperature, dry and sealed | [1][2] |
Note: Predicted values are computationally derived and should be used as an estimate pending experimental verification.
Part 2: Synthesis and Purification Protocol
The synthesis of aromatic sulfonamides is a cornerstone of organic chemistry, often pivotal in the creation of pharmaceutical agents and functional materials.[5][6] A common and reliable method proceeds through the chlorosulfonation of an activated aromatic ring, followed by amination. For 5-Methoxynaphthalene-1-sulfonamide, the logical precursor is 1-methoxynaphthalene.
Experimental Workflow: A Two-Step Synthesis
This protocol is designed to be self-validating, with clear checkpoints for assessing the success of each step. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the transformation.
Caption: Proposed synthetic workflow for 5-Methoxynaphthalene-1-sulfonamide.
Step-by-Step Methodology
Step 1: Chlorosulfonation of 1-Methoxynaphthalene
-
Principle: The electron-donating methoxy group activates the naphthalene ring, directing electrophilic substitution. Chlorosulfonic acid serves as the electrophile to install the sulfonyl chloride group. The reaction is performed at low temperature to control reactivity and minimize side-product formation.
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-methoxynaphthalene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methoxynaphthalene-1-sulfonyl chloride intermediate.
-
Step 2: Amination of the Sulfonyl Chloride Intermediate
-
Principle: The highly reactive sulfonyl chloride is readily attacked by a nucleophile, in this case, ammonia, to form the stable sulfonamide bond.
-
Procedure:
-
Dissolve the crude sulfonyl chloride from Step 1 in tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add concentrated aqueous ammonia (excess, ~5.0 eq) dropwise. A white precipitate is expected to form.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the disappearance of the sulfonyl chloride by TLC.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous slurry with 1M HCl to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash with cold water, and air-dry to obtain the crude 5-Methoxynaphthalene-1-sulfonamide.
-
Step 3: Purification by Recrystallization
-
Principle: This technique exploits differences in solubility between the desired product and impurities at different temperatures to obtain a highly pure crystalline solid.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Part 3: Spectral Analysis and Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific experimental data for this exact compound is sparse in public literature, we can reliably predict its spectral characteristics based on known properties of the naphthalene, methoxy, and sulfonamide functional groups.[7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (6H): Complex multiplets in the δ 7.0-8.5 ppm range, characteristic of the substituted naphthalene ring system. -SO₂NH₂ Protons (2H): A broad singlet, typically in the δ 6.5-7.5 ppm range, which is exchangeable with D₂O. Methoxy Protons (-OCH₃, 3H): A sharp singlet around δ 3.9-4.1 ppm.[8] |
| ¹³C NMR | Aromatic Carbons (10C): Signals in the δ 105-158 ppm range. The carbon attached to the methoxy group will be significantly shielded (upfield), while the carbon attached to the sulfonamide group will be deshielded (downfield). Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[7] |
| FT-IR (cm⁻¹) | N-H Stretch: Two bands for the primary amine around 3350-3250 cm⁻¹. S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands at ~1350-1310 cm⁻¹ and ~1160-1140 cm⁻¹, respectively.[7] C-O Stretch: A strong band for the aryl ether around 1250 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 237. Key Fragments: Expect loss of SO₂NH₂ (m/z = 157, corresponding to methoxynaphthalene radical cation) and subsequent loss of CH₃ or CO.[9][10] |
Part 4: Chemical Reactivity and Stability
The reactivity of 5-Methoxynaphthalene-1-sulfonamide is dominated by its sulfonamide moiety. The N-H protons are weakly acidic and can be deprotonated by a suitable base, allowing for further functionalization, such as N-alkylation. The compound is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents and moisture to prevent degradation.[1][2]
From a drug development perspective, it is important to recognize that sulfonamides can be metabolized in vivo. This can sometimes lead to the formation of reactive hydroxylamine or nitroso metabolites, which have been implicated in hypersensitivity reactions.[11][12] This metabolic pathway is a critical consideration in the design of sulfonamide-based therapeutic agents.
Part 5: Applications in Research and Development
5-Methoxynaphthalene-1-sulfonamide is not an end-product but rather a valuable intermediate. Its utility stems from the presence of two distinct functional groups that can be leveraged in multi-step syntheses.
Caption: Role as a versatile building block in different R&D areas.
-
Pharmaceutical Synthesis: The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][6] Derivatives of naphthalenesulfonamides have shown potent activity as inhibitors of tubulin polymerization, a key target in cancer therapy.[13] This compound serves as a scaffold that can be further modified to explore structure-activity relationships (SAR) in drug discovery campaigns.
-
Dye and Pigment Intermediates: The naphthalene core is a classic chromophore. By functionalizing the sulfonamide group, this molecule can be incorporated into larger conjugated systems to create dyes with specific colors and properties for use in textiles and inks.[1]
-
Chemical Research: It is used in fundamental research to study chemical reactions and mechanisms, aiding in the advancement of synthetic chemistry.[1]
Conclusion
5-Methoxynaphthalene-1-sulfonamide is a well-defined chemical entity with significant potential as a synthetic intermediate. Its straightforward, high-yielding synthesis and the versatile reactivity of its sulfonamide group make it an attractive building block for applications ranging from medicinal chemistry to materials science. This guide provides the core technical knowledge required for its effective handling, synthesis, characterization, and strategic implementation in advanced research and development projects.
References
-
MySkinRecipes. 5-Methoxynaphthalene-1-sulfonamide. [Link]
-
Angene International Limited. 5-Methoxynaphthalene-1-sulfonamide|CAS 32327-46-1. [Link]
-
ChemWhat. 5-甲氧基萘-1-磺酰胺CAS#: 32327-46-1. [Link]
-
Supporting Information. HRMS (ESI) and NMR Data. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
National Institutes of Health (NIH). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. [Link]
-
PubChem. N-(5-methoxyquinolin-8-yl)naphthalene-2-sulfonamide. [Link]
-
ResearchGate. 1H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). [Link]
-
PubChem. 5-methoxynaphthalene-1-carboxylic Acid. [Link]
-
PubChem. 1-Methoxynaphthalene. [Link]
-
PubChem. 5-Hydroxynaphthalene-1-sulfonamide. [Link]
-
PubMed. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. [Link]
-
UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
-
Office of Justice Programs. Enhanced Forensic Mass Spectrometry Methods. [Link]
-
PubMed. Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. [Link]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
PubMed. Sulfonamide allergy and cross-reactivity. [Link]
-
ResearchGate. 1H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). [Link]
-
NIST WebBook. Naphthalene, 1-methoxy-. [Link]
Sources
- 1. 5-Methoxynaphthalene-1-sulfonamide [myskinrecipes.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. 5-Methoxynaphthalene-1-sulfonaMide | 32327-46-1 [chemicalbook.com]
- 4. 5-Methoxynaphthalene-1-sulfonamide|CAS 32327-46-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. ojp.gov [ojp.gov]
- 10. Naphthalene, 1-methoxy- [webbook.nist.gov]
- 11. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
